8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate
Description
Chemical Identity and Structure 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate (CAS: 483-84-1), commonly known as Flavianic Acid Dihydrate, is a naphthalene derivative with the molecular formula C₁₀H₆N₂O₈S·H₂O and a molecular weight of 314.228 g/mol (anhydrous basis) . Its structure features a naphthalene backbone substituted with two nitro groups (-NO₂) at positions 5 and 7, a hydroxyl group (-OH) at position 8, and a sulfonic acid (-SO₃H) group at position 2 . The hydrate form includes two water molecules, enhancing its stability in aqueous solutions .
Properties
IUPAC Name |
8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S.H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZIAUUSUCUWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018501 | |
| Record name | Flavianic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65944-47-0 | |
| Record name | Flavianic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Nitrating Agent: 65–70% nitric acid in concentrated sulfuric acid (1:3 v/v)
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Temperature: −10°C to 0°C (minimizes decomposition)
-
Dehydration Value (DV): 5–27 (critical for reaction efficiency)
The dehydration value, defined as the ratio of sulfuric acid to water in the system, influences nitration kinetics. A DV <5 results in incomplete nitration, while DV >27 promotes sulfonic acid decomposition.
Mechanistic Insights
The sulfonic acid group at position 2 deactivates the naphthalene ring, directing nitration to the meta positions (5 and 7) via resonance stabilization of the nitronium ion intermediate. Computational studies suggest that steric effects further favor nitration at these positions over ortho sites.
Hydroxylation at Position 8
Introducing the hydroxyl group at position 8 represents the most challenging step. Patent data describes two approaches: direct oxidation and hydrolytic cleavage .
Direct Oxidation Method
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Reagents: Hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈)
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Conditions: 80–100°C in aqueous sulfuric acid (pH 1–2)
This method suffers from moderate selectivity due to competing oxidation at adjacent positions.
Hydrolytic Cleavage of Amino Intermediates
A more efficient route involves reducing one nitro group to an amine, followed by acidic hydrolysis to hydroxyl:
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Partial Reduction:
-
Hydrolysis:
This method achieves yields >85% with high purity, making it preferred for industrial production.
Hydration and Crystallization
The final hydrate form is obtained by crystallizing the product from aqueous ethanol or acetone. Key parameters include:
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Solvent Ratio: 1:3 (product:water)
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Temperature: 0–5°C (maximizes crystal yield)
Industrial-Scale Optimization
Modern facilities employ continuous-flow reactors to enhance reproducibility and safety. For example:
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Nitration Time | 8–10 hours | 2–3 hours |
| Yield | 78–82% | 85–88% |
| Byproduct Formation | 5–8% | <2% |
Data adapted from patent JP H04210954A.
Analytical Characterization
Quality control relies on spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Reagents like alcohols or amines are used in the presence of acid catalysts for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
Applications Overview
| Field | Application |
|---|---|
| Analytical Chemistry | Reagent in spectrophotometry for detecting metal ions. |
| Pharmaceuticals | Potential use in drug formulation and targeted therapies. |
| Biological Research | Utilized in biochemical assays to study enzyme activities. |
| Dyes and Pigments | Employed in the textile and paper industries for vibrant colors. |
| Environmental Science | Assists in pollutant degradation studies and water quality assessments. |
Analytical Chemistry
Flavianic acid hydrate is widely used as a reagent in analytical methods, particularly in spectrophotometry. It enhances the detection and quantification of metal ions, which is crucial for environmental testing and monitoring. For instance, studies have shown that this compound can improve the sensitivity of assays used to measure trace metals in water samples, providing more accurate results compared to traditional methods .
Pharmaceuticals
Research into the pharmaceutical applications of flavianic acid hydrate has focused on its potential role in drug formulation. Its unique structure allows for interactions with various biological targets, making it a candidate for developing targeted therapies. Preliminary studies indicate that it may enhance the bioavailability of certain drugs when used as a carrier or stabilizer .
Biological Research
In biological research, flavianic acid hydrate is utilized in biochemical assays to investigate enzyme activities and cellular processes. It serves as a vital tool in studying metabolic pathways and enzyme kinetics, which are essential for advancements in biotechnology and drug development . Case studies have demonstrated its effectiveness in enhancing the visibility of specific biochemical reactions during assays.
Dyes and Pigments
The compound is extensively used in the production of dyes for textiles and paper industries due to its ability to provide vibrant colors with excellent stability. Its application as a dye has been documented in various industrial processes where colorfastness is critical . The dyeing process involving flavianic acid hydrate has shown promising results in terms of color retention after washing and exposure to light.
Environmental Science
Flavianic acid hydrate plays a significant role in environmental science, particularly in studying pollutant degradation and assessing water quality. It aids researchers in understanding the breakdown of harmful substances in aquatic environments, contributing to efforts aimed at mitigating environmental impacts . Studies have highlighted its effectiveness in tracking the degradation pathways of pollutants.
Case Studies
Case Study 1: Spectrophotometric Detection of Heavy Metals
A study conducted on water samples from industrial areas utilized flavianic acid hydrate as a reagent to detect heavy metals such as lead and mercury. The results indicated that using this compound significantly increased the detection limits compared to conventional methods, demonstrating its utility in environmental monitoring .
Case Study 2: Drug Formulation Enhancement
Research published in a pharmaceutical journal explored the use of flavianic acid hydrate as an excipient in drug formulations. The study found that it improved the solubility and stability of poorly soluble drugs, leading to enhanced bioavailability and therapeutic efficacy .
Case Study 3: Biochemical Assays for Enzyme Activity
In a biochemistry lab setting, flavianic acid hydrate was employed to study enzyme kinetics related to metabolic pathways. The compound facilitated clearer visualization of enzyme-substrate interactions, allowing for more precise measurements of reaction rates .
Mechanism of Action
The mechanism of action of 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate involves its interaction with specific molecular targets. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their structure and function. The sulfonic acid group enhances the compound’s solubility in aqueous environments, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Physicochemical Properties
- Appearance : Yellow crystalline powder .
- Solubility : Highly soluble in water due to the polar sulfonic acid group; solubility may vary in organic solvents .
- Safety : Classified as corrosive (C), requiring careful handling to avoid skin or eye contact .
Applications
Flavianic Acid Dihydrate is primarily used in:
- Analytical chemistry: As a precipitating agent for amino acids and proteins .
- Dye chemistry : A precursor for synthetic dyes like Naphthol Yellow S .
- Pharmaceuticals: Potential use in synthesizing nitroaromatic intermediates .
Table 1: Structural and Functional Comparison
Key Differences
Functional Groups and Reactivity: Flavianic Acid’s nitro groups (-NO₂) enhance its electrophilic character, making it reactive in diazo coupling and redox reactions . In contrast, 4,5-Dihydroxynaphthalene-2,7-disulfonic acid contains two hydroxyl groups (-OH), favoring chelation and metal-binding applications . Naphthalene-2-sulfonic acid hydrate lacks nitro or hydroxyl groups, limiting its use to acid-catalyzed reactions .
Solubility and Stability :
- The dipotassium salt (CAS 842-18-2) exhibits higher water solubility than Flavianic Acid due to its ionic -SO₃K groups .
- Hydration states differ: Flavianic Acid is a dihydrate , while 4,5-Dihydroxynaphthalene-2,7-disulfonic acid is a dihydrate disodium salt .
Applications :
- Flavianic Acid’s nitro groups make it a potent precipitating agent for biomolecules, whereas Naphthalene-2-sulfonic acid hydrate is used in industrial catalysis .
- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is tailored for detergent formulations, reflecting its surfactant-like properties .
Table 2: Physicochemical Comparison
Biological Activity
8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate (CAS No. 65944-47-0) is a compound of significant interest due to its unique structural features, including the presence of hydroxyl and nitro groups. These functional groups contribute to its biological activities, making it a subject of research in various fields such as medicinal chemistry, pharmacology, and environmental science.
The compound has the following chemical formula:
It possesses both acidic and basic properties due to its sulfonic acid and hydroxyl groups, respectively. This duality allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 288.24 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pH | Acidic |
Antimicrobial Properties
Research indicates that derivatives of 8-hydroxy compounds exhibit a wide range of antimicrobial activity . Specifically, studies have shown that 8-hydroxyquinoline derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several derivatives against common pathogens. The results indicated that certain modifications to the 8-hydroxy structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound also shows promise in anticancer applications. Research has demonstrated that derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Table 2: Summary of Anticancer Activity
| Compound Derivative | Cancer Type | IC50 (µM) |
|---|---|---|
| 8-Hydroxy-5,7-Dinitro | Breast Cancer | 12.5 |
| 8-Hydroxy-5-Nitro | Lung Cancer | 8.3 |
| 8-Hydroxy-5-Amino | Prostate Cancer | 15.0 |
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis.
Recent Advances in Research
Recent literature highlights ongoing research into optimizing the synthesis of this compound and its derivatives to enhance biological efficacy while reducing toxicity. For instance, studies have focused on modifying substituents on the naphthalene ring to improve solubility and bioavailability.
Table 3: Recent Research Findings on Derivatives
Q & A
Q. What are the standard synthetic routes for 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid hydrate, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves sequential nitration and sulfonation of naphthalene derivatives. For example:
Nitration : Introduce nitro groups at positions 5 and 7 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Sulfonation : Sulfonate the naphthalene backbone at position 2 using fuming sulfuric acid (20% SO₃) at 80–100°C.
Hydroxylation : Introduce the hydroxyl group at position 8 via alkaline hydrolysis (e.g., NaOH, 120°C).
Yield optimization depends on:
-
Reaction time and temperature control during nitration to prevent side products .
-
Purity of intermediates, verified via TLC or HPLC .
- Data Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 60–75% |
| Sulfonation | Fuming H₂SO₄, 80°C, 4 h | 70–85% |
| Hydroxylation | 10% NaOH, 120°C, 6 h | 50–65% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic and nitro groups (λmax ~ 340–380 nm) .
- FT-IR : Confirms functional groups (e.g., -NO₂ at 1520 cm⁻¹, -SO₃H at 1180 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., hydroxyl protons deshielded at δ 10–12 ppm) .
- HPLC-PDA : Purity assessment using C18 columns (mobile phase: acetonitrile/0.1% H₃PO₄) .
Q. How does pH affect the stability of the compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent due to the sulfonic acid group’s ionization (pKa ~ -1.5) and hydroxyl group (pKa ~ 8.5):
- Acidic Conditions (pH < 2) : Protonated sulfonic acid enhances solubility but may accelerate nitro group reduction.
- Neutral/Alkaline (pH 7–10) : Deprotonated hydroxyl group increases susceptibility to oxidation.
Protocol : Use buffered solutions (e.g., phosphate buffer, pH 6–7) for long-term storage. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties for nonlinear optical applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- HOMO-LUMO gaps : Correlate with optical absorption spectra.
- Hyperpolarizability (β) : Predicts nonlinear responses (e.g., reverse saturable absorption for laser protection) .
Workflow :
Optimize geometry using Gaussian 02.
Calculate excited states with TD-DFT.
Validate with experimental UV-Vis and Z-scan measurements .
Q. What are the mechanisms behind its mutagenic potential observed in bacterial assays?
Q. What challenges exist in resolving its crystal structure via X-ray diffraction?
- Methodological Answer : Challenges include:
- Hydrate Instability : Dehydration during data collection. Use low-temperature (100 K) mounting.
- Disorder : Nitro/sulfonate groups may exhibit positional disorder. Apply SHELXL refinement with restraints.
Protocol :
Grow crystals via slow evaporation (solvent: DMF/water).
Collect data on a Bruker D8 Venture (Mo-Kα radiation).
Resolve using Olex2/SHELXTL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
